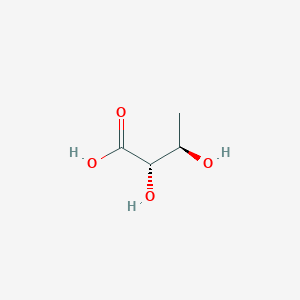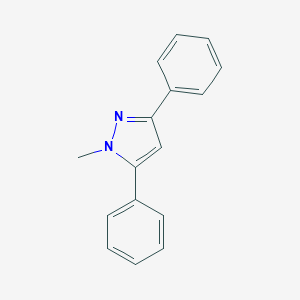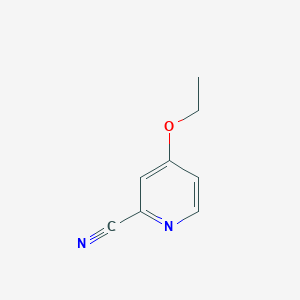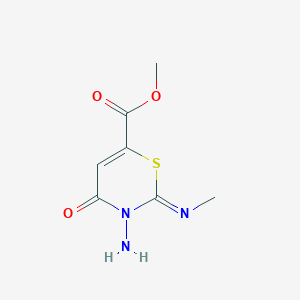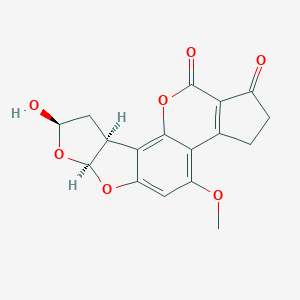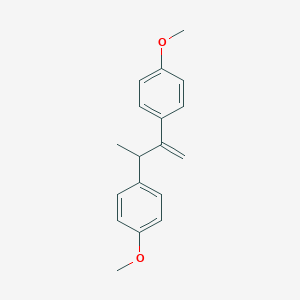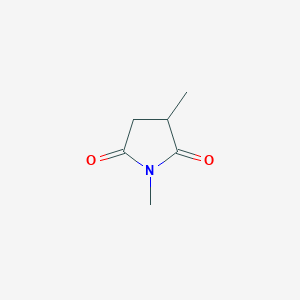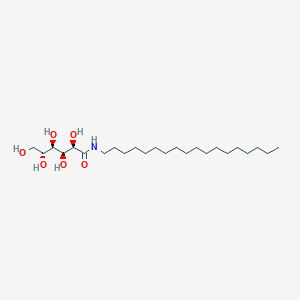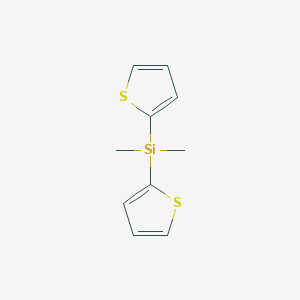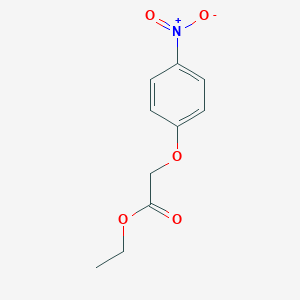
Ethyl 2-(4-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Precursors for Medicinal Compounds
Ethyl 2-(4-nitrophenoxy)acetate is utilized in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This synthesis process involves alkylation and selective reduction, yielding very pure crystals suitable for use in medicinal chemistry (Altowyan et al., 2022).
Intermediate in Chemical Synthesis
The compound also serves as an important intermediate in the synthesis of various biologically active compounds. Its derivative, ethyl 4-(4-nitrophenoxy) picolinate, is synthesized through simple steps from 2-picoliniacid and is significant for its high yield and potential in pharmaceutical applications (Xiong et al., 2019).
Role in Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in methods for sensitive determination of nitrophenol isomers. These methods leverage reverse-phase high-performance liquid chromatography for accurate and sensitive detection (Boddu et al., 2017).
Application in Corrosion Inhibition
Derivatives of this compound, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have shown effectiveness in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. These derivatives demonstrate high inhibition activities and adhere to the Langmuir adsorption model, indicating their potential in industrial applications (Lgaz et al., 2017).
Contribution in Organic Chemistry Reactions
This compound is involved in various organic chemistry reactions, such as the Lossen rearrangement. It acts as a mediator in the synthesis of hydroxamic acids and ureas from carboxylic acids, underlining its versatility in organic synthesis (Thalluri et al., 2014).
Catalysis and Separation Processes
This compound is also relevant in the development of catalytic and separation processes. For instance, Ag-Nanoparticle-Bearing Poly(vinylidene fluoride) Nanofiber Mats, incorporating derivatives of this compound, demonstrate the ability to catalyze chemical reactions and facilitate the separation of products, showcasing its potential in industrial chemistry (Miao et al., 2019).
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds often interact with their targets through processes such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Ethyl 2-(4-nitrophenoxy)acetate may affect various biochemical pathways. For instance, a study has shown that similar compounds can be converted by Escherichia coli’s NfsA and NfsB nitroreductases, and the NemA xenobiotic reductase . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to cause various cellular responses, such as triggering signal transduction pathways, modulating gene expression, or causing cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is known that this compound can be produced via a reaction involving the nitroreductase NfsB
Metabolic Pathways
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB , suggesting that it may be involved in nitroreductase-related metabolic pathways.
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFNINPHJQASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309079 | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-89-2 | |
| Record name | 19076-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using ultrasound in the synthesis of Ethyl 2-(4-nitrophenoxy)acetate?
A1: Utilizing ultrasound in a process known as sonochemistry allows for the synthesis of this compound under milder reaction conditions. [] This method employs a lower temperature (50°C) and a mild base (anhydrous potassium carbonate) compared to traditional methods, potentially reducing side reactions and improving yield. []
Q2: How is the structure of this compound characterized?
A2: The molecular structure of this compound (C10H11NO5) has been analyzed using X-ray crystallography. [] This technique revealed that the molecule has a specific conformation where the methyl group deviates significantly from the plane formed by the remaining non-hydrogen atoms. [] Furthermore, the crystal structure shows the molecules are linked together through weak C—H⋯O hydrogen bonds, forming layers within the crystal lattice. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
